molecular formula C10H22O5 B1596445 3,6,9,12-Tetraoxatetradecan-1-ol CAS No. 5650-20-4

3,6,9,12-Tetraoxatetradecan-1-ol

Cat. No.: B1596445
CAS No.: 5650-20-4
M. Wt: 222.28 g/mol
InChI Key: GTAKOUPXIUWZIA-UHFFFAOYSA-N
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Description

3,6,9,12-Tetraoxatetradecan-1-ol, also known as tetraethylene glycol monoethyl ether, is a chemical compound with the molecular formula C10H22O5 and a molecular weight of 222.2787 g/mol . It is a member of the polyethylene glycol (PEG) family and is characterized by the presence of multiple ether linkages in its structure. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6,9,12-Tetraoxatetradecan-1-ol can be synthesized through the reaction of ethylene oxide with ethylene glycol monoethyl ether. The reaction typically involves the use of a catalyst, such as potassium hydroxide, and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous addition of ethylene oxide to ethylene glycol monoethyl ether in the presence of a catalyst. The reaction is conducted in a reactor equipped with temperature and pressure control systems to optimize the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3,6,9,12-Tetraoxatetradecan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Halides or amines.

Scientific Research Applications

3,6,9,12-Tetraoxatetradecan-1-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,6,9,12-tetraoxatetradecan-1-ol involves its ability to interact with various molecular targets and pathways. The compound’s multiple ether linkages allow it to form hydrogen bonds and interact with other molecules, facilitating its use as a solvent and reagent in chemical reactions. Additionally, its hydrophilic nature makes it suitable for use in aqueous environments .

Comparison with Similar Compounds

Similar Compounds

    Tetraethylene glycol: Similar structure but lacks the monoethyl ether group.

    Polyethylene glycol (PEG): A broader class of compounds with varying chain lengths and molecular weights.

    Diethylene glycol monoethyl ether: Shorter chain length and different chemical properties.

Uniqueness

3,6,9,12-Tetraoxatetradecan-1-ol is unique due to its specific chain length and the presence of the monoethyl ether group, which imparts distinct chemical properties and makes it suitable for specialized applications in various fields .

Properties

IUPAC Name

2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O5/c1-2-12-5-6-14-9-10-15-8-7-13-4-3-11/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAKOUPXIUWZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4029274
Record name Tetraethylene glycol monoethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4029274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 3,6,9,12-Tetraoxatetradecan-1-ol
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

5650-20-4
Record name Tetraethylene glycol monoethyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5650-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tetraethylene glycol monoethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005650204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,9,12-Tetraoxatetradecan-1-ol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetraethylene glycol monoethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4029274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12-tetraoxatetradecan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.628
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Record name TETRAETHYLENE GLYCOL MONOETHYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: In what natural sources has 3,6,9,12-Tetraoxatetradecan-1-ol been identified?

A1: this compound has been found in the acetone extractives of Eucalyptus urograndis leaves [] and Eucalyptus urophylla leaves []. It's also present in the methanolic extracts of Equisetum arvense and Alchemila valgaris seeds [, ]. Additionally, it has been detected in sugarcane juice subjected to thermal treatment, membrane ultrafiltration, and gamma irradiation [].

Q2: What potential applications have been suggested for the extracts containing this compound?

A2: Research suggests that the acetone extractives from Eucalyptus urograndis leaves, which contain this compound, could be utilized as bioenergy, biomedicines, and mildew-proof preparations []. Similarly, the benzene/ethanol extractives from both E. camaldulensis and E. urophylla leaves, also containing the compound, are believed to be rich in natural biomedicinal materials []. The methanolic extracts of Equisetum arvense and Alchemila valgaris seeds, where the compound is present, are suggested to have potential use in herbal remedies for their anti-inflammatory, analgesic, antipyretic, cardiac tonic, and antiasthmatic properties [, ].

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